molecular formula C11H9F3N4OS B7356456 2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one

2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one

Cat. No. B7356456
M. Wt: 302.28 g/mol
InChI Key: RKHOTWJGGJZBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as A-674563 and is a potent and selective inhibitor of protein kinase B (AKT).

Mechanism of Action

2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one works by inhibiting the activity of protein kinase B (AKT). AKT is a protein kinase that plays a key role in various cellular processes, including cell growth, survival, and metabolism. By inhibiting the activity of AKT, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to reduce the levels of triglycerides and cholesterol in the blood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one in lab experiments is its potency and selectivity. It is a highly potent and selective inhibitor of AKT, which makes it an ideal tool for studying the role of AKT in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research on 2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one. One direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a combination therapy with other anticancer drugs. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one involves several steps. The first step involves the reaction of 6-aminopyridine-2-carbaldehyde with thioacetic acid to form 6-aminopyridine-2-carbothioamide. The second step involves the reaction of 6-aminopyridine-2-carbothioamide with 4-(trifluoromethyl)pyrimidin-2(1H)-one in the presence of a base to form this compound.

Scientific Research Applications

2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one has been extensively studied for its potential applications in various fields. It has been shown to have anticancer properties and has been studied for the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. It has also been studied for its potential applications in the treatment of diabetes, obesity, and inflammation.

properties

IUPAC Name

2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4OS/c12-11(13,14)7-4-9(19)18-10(17-7)20-5-6-2-1-3-8(15)16-6/h1-4H,5H2,(H2,15,16)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHOTWJGGJZBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CSC2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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